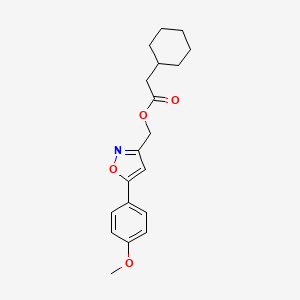
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The methoxyphenyl group attached to the isoxazole ring suggests potential for interaction with various biological targets, and the cyclohexylacetate moiety may confer additional physicochemical properties that could be beneficial for drug design or material science applications.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are related scaffolds, involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method could potentially be adapted for the synthesis of "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, a compound with a methoxyphenyl group similar to our compound of interest, was determined using X-ray single-crystal analysis and confirmed by quantum chemical calculations . These techniques could be applied to determine the precise molecular structure of "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" and to understand its conformation and electronic properties.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which can be used to further functionalize the molecule or to study its reactivity. For example, 5-methoxyisoxazoles can be used in a relay catalytic cascade reaction with pyridinium ylides to synthesize methyl 4-aminopyrrole-2-carboxylates . This demonstrates the versatility of isoxazole derivatives in synthetic chemistry, and similar strategies could be explored for "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" to generate novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, revealed that the 1,2,3-thiadiazol ring is nearly vertical with both phenyl rings, and the molecule forms a two-dimensional layer framework through weak hydrogen bonds and π-π stacking interactions . These interactions can affect the solubility, melting point, and stability of the compound. Similar analyses could be conducted for "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" to determine its properties and potential applications.
Scientific Research Applications
Isoxazole Derivatives and Their Applications
Isoxazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science. Although the specific compound "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate" was not directly mentioned, research on similar compounds provides a glimpse into the potential applications of isoxazole derivatives.
Pharmaceutical Applications : Isoxazole derivatives have been explored for their pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. For instance, a study on 3-Methyl-4 H-isoxazol-5-one derivatives highlighted their synthesis and evaluation for antibacterial and antifungal activities, indicating that some compounds exhibited activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Material Science : The unique structural features of isoxazoles make them suitable for material science applications, such as the development of novel organic compounds with specific electronic or optical properties. Research into the synthesis and crystal structure of novel isoxazole derivatives, including detailed studies on their molecular packing and intermolecular interactions, suggests potential applications in designing materials with desired physical characteristics (Laamari et al., 2020).
Synthetic Methodologies : The development of efficient synthetic routes to isoxazole derivatives is of significant interest. For example, studies on the hexacarbonylmolybdenum-induced reaction of isoxazoles with acetylenic esters offer insights into novel cycloaddition reactions, potentially applicable to the synthesis of complex organic molecules (Kobayashi & Nitta, 1985).
Chemical Biology : Isoxazole derivatives are also investigated for their role in chemical biology, such as probing the function of biological molecules or pathways. The structural diversity of these compounds allows for the exploration of their interactions with various biological targets, providing insights into mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-9-7-15(8-10-17)18-12-16(20-24-18)13-23-19(21)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBORROEJAXQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-cyclohexylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

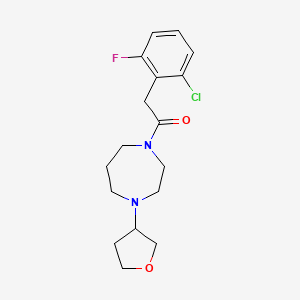
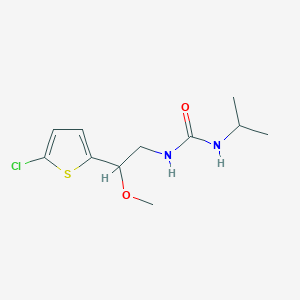
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)
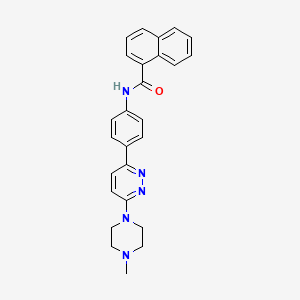
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
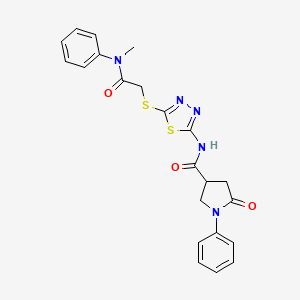
![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)
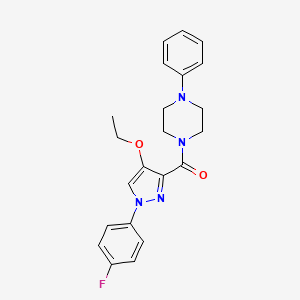
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
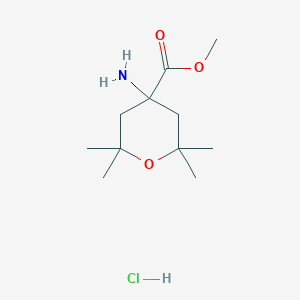
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)
